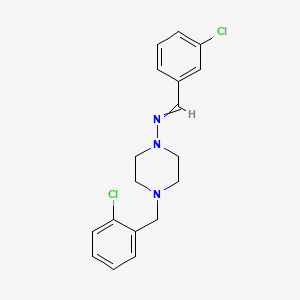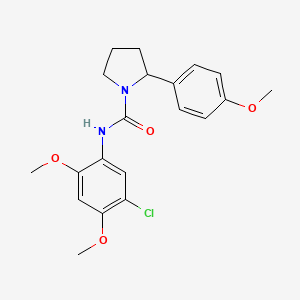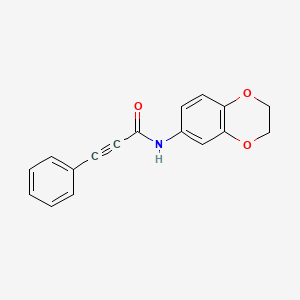![molecular formula C24H15N3O4S B6121743 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide, commonly known as BNIPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIPF is a furan-based compound that contains a benzothiazole and nitrophenyl moiety, which makes it a highly versatile compound for various research applications.
Mécanisme D'action
The mechanism of action of BNIPF is still not fully understood. However, it is believed that BNIPF exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BNIPF has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
BNIPF has been found to exhibit various biochemical and physiological effects in different cell types. In addition to its anticancer activity, BNIPF has also been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. BNIPF has also been found to modulate the activity of various enzymes and proteins involved in cellular metabolism and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BNIPF in scientific research is its high potency and specificity towards cancer cells. BNIPF has also been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the synthesis of BNIPF is a complicated and time-consuming process, which limits its availability for large-scale experiments.
Orientations Futures
The potential applications of BNIPF in scientific research are vast and varied. Some of the future directions for research on BNIPF include:
1. Development of more efficient and cost-effective methods for synthesizing BNIPF.
2. Investigation of the mechanism of action of BNIPF in different cell types.
3. Preclinical studies to evaluate the safety and efficacy of BNIPF in animal models.
4. Development of BNIPF-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential applications of BNIPF in other fields of scientific research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BNIPF is a highly versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. BNIPF exhibits potent anticancer activity, anti-inflammatory, antioxidant, and neuroprotective effects. The future directions for research on BNIPF are vast and varied, and the potential applications of BNIPF in scientific research are promising.
Méthodes De Synthèse
The synthesis of BNIPF involves a multi-step reaction process that requires careful handling and precise conditions. The most commonly used method for synthesizing BNIPF involves the reaction of 3-(1,3-benzothiazol-2-yl)aniline with 4-nitrobenzaldehyde in the presence of furfural and a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to obtain the final product.
Applications De Recherche Scientifique
BNIPF has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BNIPF is in the field of cancer research. BNIPF has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4S/c28-23(21-13-12-20(31-21)15-8-10-18(11-9-15)27(29)30)25-17-5-3-4-16(14-17)24-26-19-6-1-2-7-22(19)32-24/h1-14H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOCVXSSPOPEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)





![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)

![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)